Cas no 1804458-99-8 (4-Chloro-5-(difluoromethyl)-2-nitropyridine-3-acetic acid)
4-Chloro-5-(difluoromethyl)-2-nitropyridine-3-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-5-(difluoromethyl)-2-nitropyridine-3-acetic acid
-
- Inchi: 1S/C8H5ClF2N2O4/c9-6-3(1-5(14)15)8(13(16)17)12-2-4(6)7(10)11/h2,7H,1H2,(H,14,15)
- InChI Key: QWAJRAWQJRTPEP-UHFFFAOYSA-N
- SMILES: ClC1C(C(F)F)=CN=C(C=1CC(=O)O)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 312
- XLogP3: 1.7
- Topological Polar Surface Area: 96
4-Chloro-5-(difluoromethyl)-2-nitropyridine-3-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029049424-1g |
4-Chloro-5-(difluoromethyl)-2-nitropyridine-3-acetic acid |
1804458-99-8 | 97% | 1g |
$1,445.30 | 2022-04-02 |
4-Chloro-5-(difluoromethyl)-2-nitropyridine-3-acetic acid Related Literature
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
Additional information on 4-Chloro-5-(difluoromethyl)-2-nitropyridine-3-acetic acid
Comprehensive Overview of 4-Chloro-5-(difluoromethyl)-2-nitropyridine-3-acetic acid (CAS No. 1804458-99-8)
4-Chloro-5-(difluoromethyl)-2-nitropyridine-3-acetic acid (CAS No. 1804458-99-8) is a specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound belongs to the nitropyridine family, characterized by its unique difluoromethyl and acetic acid functional groups, which enhance its reactivity and versatility in synthetic chemistry. Researchers and industry professionals frequently seek information on its properties, synthesis methods, and potential uses, making it a topic of interest in modern chemical innovation.
The molecular structure of 4-Chloro-5-(difluoromethyl)-2-nitropyridine-3-acetic acid incorporates a chloro substituent at the 4-position and a nitro group at the 2-position, contributing to its electron-withdrawing properties. These features are critical for its role as an intermediate in the development of bioactive molecules. Recent trends in AI-driven drug discovery and green chemistry have amplified the demand for such compounds, as they align with the need for sustainable and efficient synthetic pathways.
One of the most searched questions regarding this compound revolves around its synthetic routes and purification techniques. Optimized protocols for its preparation often involve multi-step reactions, including halogenation and nitration, followed by functional group modifications. The difluoromethyl moiety, in particular, has garnered attention due to its ability to mimic metabolic stability in drug candidates, a hot topic in medicinal chemistry forums and publications.
In agrochemical applications, 4-Chloro-5-(difluoromethyl)-2-nitropyridine-3-acetic acid serves as a precursor for herbicides and pesticides. Its nitropyridine core is known to interact with plant enzymes, making it a valuable scaffold for crop protection agents. With the growing emphasis on sustainable agriculture, researchers are exploring eco-friendly derivatives of this compound to reduce environmental impact.
The compound's physicochemical properties, such as solubility, melting point, and stability, are frequently queried in academic and industrial databases. These parameters are essential for formulating drug delivery systems or agrochemical formulations. For instance, its acetic acid group enhances water solubility, a desirable trait for bioavailability in pharmaceutical contexts.
Recent advancements in computational chemistry have enabled predictive modeling of 4-Chloro-5-(difluoromethyl)-2-nitropyridine-3-acetic acid's behavior in biological systems. Tools like molecular docking and QSAR (Quantitative Structure-Activity Relationship) analyses help identify its potential targets, reducing experimental trial-and-error. This aligns with the broader shift toward data-driven research in chemical sciences.
Safety and handling of CAS No. 1804458-99-8 are also common concerns. While not classified as hazardous under standard regulations, proper laboratory practices, including the use of personal protective equipment (PPE), are recommended. This reflects the increasing focus on lab safety protocols and risk assessment in chemical research.
In summary, 4-Chloro-5-(difluoromethyl)-2-nitropyridine-3-acetic acid is a multifaceted compound with broad relevance in pharmaceutical and agrochemical industries. Its structural uniqueness and functional adaptability make it a subject of ongoing research, particularly in the context of sustainable synthesis and bioactive molecule design. As scientific inquiries evolve, this compound is likely to remain a key player in innovative chemical solutions.
1804458-99-8 (4-Chloro-5-(difluoromethyl)-2-nitropyridine-3-acetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)